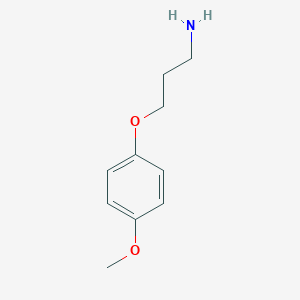

3-(4-Methoxyphenoxy)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGAPYLHHZMWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389984 | |

| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100841-00-7 | |

| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propan-1-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(4-Methoxyphenoxy)propan-1-amine (CAS No: 100841-00-7). This bifunctional molecule, incorporating a primary amine and a methoxy-substituted aryl ether, serves as a versatile intermediate in organic synthesis. Its unique structural characteristics make it a valuable building block in the development of novel pharmaceutical agents, particularly heterocyclic systems such as 1,4-benzothiazepines, and in various industrial applications. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its reactivity, characterization, and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, characterized by the presence of a nucleophilic primary amine and a stable aryl ether linkage.[1] These functional groups dictate its chemical behavior and solubility. The amine group imparts basicity, allowing for the formation of hydrochloride salts which can modify its solubility profile.[1] The methoxyphenoxy group provides a degree of lipophilicity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(4-methoxyphenoxy)-1-propanamine, AKOS BBV-002747 | [3][4] |

| CAS Number | 100841-00-7 | [5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 36-37 °C | [3][4] |

| Boiling Point | 304.4 °C (at 760 mmHg) | [3][4] |

| Density | ~1.04 g/cm³ (Predicted) | [3][4] |

| pKa | 9.45 ± 0.10 (Predicted) | [3][4] |

| Flash Point | 150.4 °C | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The two most prevalent strategies involve direct nucleophilic substitution and a protecting group-assisted approach.

Route 1: Direct Nucleophilic Substitution (Williamson Ether Synthesis)

This is the most direct approach, involving the reaction between 4-methoxyphenol and a 3-halopropanamine, typically 3-chloropropan-1-amine.[5] The reaction proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is essential to deprotonate the phenolic hydroxyl group of 4-methoxyphenol. This generates the more potent 4-methoxyphenoxide nucleophile, which is crucial for an efficient SN2 attack on the alkyl halide.[5]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving the phenoxide anion "bare" and highly reactive, thereby accelerating the rate of the SN2 reaction.[5]

Caption: Workflow for Direct Nucleophilic Substitution Synthesis.

Illustrative Protocol:

-

To a solution of 4-methoxyphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).

-

Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add 3-chloropropan-1-amine hydrochloride to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation to yield the final product.

Route 2: Synthesis via Amine Protection

To avoid potential side reactions involving the amine group, a protection strategy is often employed. The amine of a 3-halopropanol is first protected, commonly with a tert-butoxycarbonyl (Boc) group, followed by ether synthesis and subsequent deprotection.

Causality Behind Experimental Choices:

-

Protecting Group: The Boc group is ideal due to its stability in basic conditions (required for the Williamson ether synthesis) and its facile removal under acidic conditions.[5]

-

Deprotection: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is used to efficiently cleave the Boc group, liberating the primary amine with minimal side products.[5]

Caption: Workflow for the Amine Protection-Deprotection Synthesis Route.

Illustrative Protocol:

-

(Protection): React 3-bromopropan-1-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form tert-butyl (3-bromopropyl)carbamate.

-

(Ether Synthesis): Couple the resulting N-Boc protected alkyl bromide with 4-methoxyphenol using conditions similar to Route 1 (NaH in DMF). This yields the protected intermediate, tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate.[5]

-

(Deprotection): Dissolve the protected intermediate in a solvent such as dioxane or methanol and treat with a strong acid (e.g., 4M HCl in dioxane) at room temperature.

-

Monitor the reaction until deprotection is complete, then neutralize and work up the reaction mixture to isolate the desired product.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its primary amine, which acts as a potent nucleophile and a base.[5]

-

Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This is a common strategy for incorporating the 4-methoxyphenoxypropyl moiety into larger molecules.

-

Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides or be cross-coupled with aryl halides under transition metal catalysis (e.g., Buchwald-Hartwig amination) to form secondary and tertiary amines.[7]

-

Reductive Amination: Reaction with aldehydes or ketones forms an imine intermediate, which can be reduced in situ (e.g., with sodium borohydride) to yield more complex secondary amines.[2]

-

Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts, such as the hydrochloride salt, which often exhibit different physical properties, including higher melting points and increased water solubility.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 100841-00-7 | Benchchem [benchchem.com]

- 3. CAS 100841-00-7: this compound [cymitquimica.com]

- 4. Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery [whsysbio.net]

- 5. This compound | 100841-00-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

Technical Monograph: 3-(4-Methoxyphenoxy)propan-1-amine

CAS: 100841-00-7 Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol [1]

Executive Summary

3-(4-Methoxyphenoxy)propan-1-amine is a specialized aryloxyalkylamine intermediate primarily utilized in the synthesis of high-affinity ligands for nuclear receptors and G-protein coupled receptors (GPCRs).[1] Its most significant industrial application is as the "tail" moiety of Pemafibrate (K-877) , a selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) modulator (SPPARMα) used in the treatment of dyslipidemia.[1]

Unlike traditional fibrates, the incorporation of the 3-(4-methoxyphenoxy)propyl side chain confers high selectivity for PPARα over PPARγ, reducing off-target effects.[1] This monograph details the synthesis, characterization, and handling of this critical building block, emphasizing process safety and impurity control.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value | Notes |

| Appearance | White to off-white solid | Low-melting solid; may appear as a semi-solid oil if impure.[1] |

| Melting Point | 36–37 °C | Sharp melting point indicates high purity.[1] |

| Boiling Point | ~304 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |

| pKa (Predicted) | ~9.45 (Amine) | Typical for primary alkyl amines; forms stable salts with HCl/H₂SO₄.[1] |

| Solubility | Soluble in DCM, MeOH, EtOH | Moderate solubility in water; highly soluble in organic solvents.[1] |

| Stability | Air-sensitive (CO₂ absorption) | Primary amines readily form carbamates upon air exposure.[1] Store under inert gas. |

Synthesis & Production Strategies

The synthesis of CAS 100841-00-7 generally follows two distinct pathways depending on the scale and required purity profile.

Method A: The Cyanoethylation Route (Industrial Scale)

This method is preferred for kilogram-scale production due to high atom economy and the avoidance of expensive protecting groups.[1]

-

Step 1: Michael Addition

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or weak base.[1]

-

Conditions: Reflux in excess acrylonitrile or inert solvent.[1]

-

Intermediate: 3-(4-Methoxyphenoxy)propanenitrile.[1]

-

Expert Note: This step is highly exothermic.[1] Acrylonitrile is toxic and volatile; closed systems are mandatory.[1]

-

Step 2: Nitrile Reduction

-

Reagents: Hydrogen (H₂) + Raney Nickel OR Lithium Aluminum Hydride (LiAlH₄).[1]

-

Conditions: High pressure (for hydrogenation) or anhydrous THF reflux (for hydride reduction).[1]

-

Critical Safety Parameter: Early patents utilized Borane-THF complexes for this reduction.[1][3] While effective, Borane-THF is pyrophoric and hazardous at scale.[1] Modern process development favors catalytic hydrogenation (Raney Ni/NH₃) to suppress secondary amine formation.[1]

-

Method B: The Gabriel Synthesis (High-Fidelity Lab Scale)

For medicinal chemistry applications where trace metal contamination (from Raney Ni) is unacceptable, the phthalimide route is superior.[1]

-

Alkylation: 4-Methoxyphenol is alkylated with N-(3-bromopropyl)phthalimide using K₂CO₃ in DMF/Acetone.[1]

-

Deprotection: Hydrazinolysis (Hydrazine hydrate in EtOH) releases the primary amine.[1]

-

Purification: The byproduct phthalhydrazide precipitates out, leaving the clean amine in solution.[1]

Visualization: Synthesis & Application Workflow[1]

Figure 1: Industrial synthesis pathway highlighting the critical nitrile intermediate and convergence to the Pemafibrate API.[1]

Analytical Characterization

To validate the identity of CAS 100841-00-7, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 6.83 | Doublet (d) | 2H | Ar-H (Ortho to O-alkyl) | Aromatic ring protons adjacent to the ether linkage.[1] |

| 6.81 | Doublet (d) | 2H | Ar-H (Meta to O-alkyl) | Aromatic ring protons adjacent to the methoxy group.[1][4] |

| 3.98 | Triplet (t) | 2H | -O-CH ₂-CH₂- | Methylene directly attached to the phenoxy oxygen.[1] |

| 3.76 | Singlet (s) | 3H | -OCH ₃ | Characteristic sharp singlet of the methoxy group.[1] |

| 2.88 | Triplet (t) | 2H | -CH₂-CH ₂-NH₂ | Methylene adjacent to the primary amine.[1] |

| 1.92 | Quintet | 2H | -CH₂-CH ₂-CH₂- | Central methylene chain (shielded).[1] |

| 1.60 | Broad (br) | 2H | -NH ₂ | Exchangeable amine protons (shift varies with concentration).[1] |

HPLC Method Parameters (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 280 nm (Phenol absorption) and 220 nm (Amine/End absorption).[1]

-

Retention Time: Expect elution around 6–8 minutes depending on flow rate (1.0 mL/min).[1]

Applications in Drug Development[1][8][9]

The Pemafibrate Connection

The primary pharmaceutical utility of this amine is in the synthesis of Pemafibrate (CAS 848259-27-8).[1][5] Pemafibrate is a novel SPPARMα designed to overcome the safety issues of fibrates (e.g., fenofibrate).[1]

-

Mechanism: The 3-(4-methoxyphenoxy)propyl tail fits into the Y-shaped hydrophobic pocket of the PPARα ligand-binding domain (LBD).[1]

-

Structural Logic: The methoxy group acts as a hydrogen bond acceptor, while the phenoxy-propyl chain provides the necessary length and flexibility to stabilize the receptor conformation known as "Helix 12," which recruits co-activators.[1]

Emerging Utility: PROTAC Linkers

Researchers are increasingly using aryloxyalkylamines as stable, non-cleavable linkers in PROTACs (Proteolysis Targeting Chimeras).[1] The ether linkage is metabolically robust compared to esters, and the amine provides a facile handle for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).[1]

Handling & Safety Protocols

Hazard Identification

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

Storage & Stability[1][9][10]

-

Carbon Dioxide Sensitivity: Like most primary amines, this compound will absorb atmospheric CO₂ to form solid carbamate salts.[1]

-

Oxidation: The electron-rich phenol ether moiety is susceptible to oxidation over long periods.[1] Store in amber vials at 2–8 °C.

References

-

Pemafibrate Structure & Pharmacology

-

Synthesis of Pemafibrate Intermediates (Patent)

-

Chemical Properties & Safety Data

-

Pemafibrate Clinical Context

Sources

- 1. medkoo.com [medkoo.com]

- 2. EP3732168A1 - Solid state forms of pemafibrate - Google Patents [patents.google.com]

- 3. A Novel Process For The Preparation Of Pemafibrate [quickcompany.in]

- 4. This compound | 100841-00-7 | Benchchem [benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. pemafibrate [drugcentral.org]

- 7. patents.justia.com [patents.justia.com]

3-(4-Methoxyphenoxy)propan-1-amine molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 3-(4-Methoxyphenoxy)propan-1-amine

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular architecture, physicochemical properties, synthesis, and analytical characterization of this compound.

Introduction: A Versatile Bifunctional Scaffold

This compound (CAS No. 100841-00-7) is a key organic compound that serves as a highly versatile intermediate in advanced chemical synthesis.[1][2] Its molecular structure is distinguished by the presence of two key functional groups: a primary aliphatic amine and a methoxy-substituted aromatic ether. This dual functionality underpins its utility as a scaffold for constructing more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3] The primary amine group acts as a potent nucleophile and a basic center, readily participating in reactions like acylation, alkylation, and reductive amination.[1][3] Concurrently, the methoxy-activated phenyl ring and the flexible propanoxy linker provide a distinct structural motif that can be tailored for specific molecular recognition and pharmacokinetic properties. This guide will elucidate the core structural features of this molecule and provide practical, field-proven methodologies for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by a propan-1-amine backbone linked to a 4-methoxyphenoxy group via an ether bond.[2] This arrangement confers a specific set of physical and chemical properties that are critical for its application in experimental design.

The primary amine group (pKa ≈ 9.45) imparts basicity, allowing for the formation of salts, such as the corresponding hydrochloride, which can improve solubility and handling.[1][4][5] The molecule's structure, featuring both a hydrophilic amine and a more hydrophobic methoxyphenyl group, gives it an amphiphilic character that influences its solubility and performance in various reaction media.[2][4]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 100841-00-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3][4] |

| Molecular Weight | 181.23 g/mol | [1][3][5][7] |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | 36-37 °C | [1][4][5][8] |

| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [1][4][5][8] |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [1][4][5][8] |

| pKa | 9.45 ± 0.10 (Predicted) | [1][4][5][8] |

| InChIKey | NCGAPYLHHZMWPI-UHFFFAOYSA-N | [1][3][8] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be accomplished via several established routes.[3] A common and efficient method involves the Williamson ether synthesis, where the phenoxide of 4-methoxyphenol acts as a nucleophile, followed by the conversion of a nitrile group to the primary amine. This approach is valued for its reliability and the accessibility of its starting materials.

An alternative strategy is the direct nucleophilic substitution of 4-methoxyphenol with 3-chloropropan-1-amine in the presence of a base.[3] The choice of route often depends on factors such as scale, purity requirements, and the availability of precursors.

Workflow for Synthesis via Nitrile Reduction

Caption: Synthetic pathway from 4-methoxyphenol to the target amine.

Experimental Protocol: Synthesis via Nitrile Reduction

Causality: This protocol leverages the Michael addition of a phenol to an α,β-unsaturated nitrile, a reliable C-O bond-forming reaction. The subsequent reduction of the nitrile is a standard transformation to afford the primary amine. The use of a strong reducing agent like LiAlH₄ ensures complete conversion.

-

Step 1: Synthesis of 3-(4-methoxyphenoxy)propanenitrile

-

To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a strong base (e.g., Triton B, 40% in methanol).

-

Heat the mixture to approximately 50-60 °C.

-

Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the reaction temperature. The exotherm should be carefully controlled.

-

Continue stirring for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting phenol.

-

Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved via column chromatography if necessary.

-

-

Step 2: Reduction to this compound

-

Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 3-(4-methoxyphenoxy)propanenitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

A granular precipitate should form. Stir vigorously for 30 minutes, then filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be performed by distillation or crystallization.

-

Spectroscopic Characterization and Structural Elucidation

The unambiguous confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information to validate the connectivity and chemical environment of every atom within the molecule.[3]

Anticipated Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system) at ~6.8-7.0 ppm, integrating to 4H. |

| Methoxy Protons | A singlet at ~3.7-3.8 ppm, integrating to 3H. | |

| O-CH₂ Protons | A triplet at ~4.0-4.1 ppm, integrating to 2H. | |

| N-CH₂ Protons | A triplet at ~2.8-3.0 ppm, integrating to 2H. | |

| Central CH₂ | A multiplet (quintet) at ~1.9-2.1 ppm, integrating to 2H. | |

| Amine Protons | A broad singlet (variable shift), integrating to 2H (disappears on D₂O exchange). | |

| IR | N-H Stretch | Broad absorption band from 3300-3400 cm⁻¹ (primary amine). |

| C-H Stretch (sp³) | Sharp peaks from 2850-2950 cm⁻¹. | |

| C-H Stretch (sp²) | Peaks just above 3000 cm⁻¹. | |

| C=C Stretch | Absorptions around 1500-1600 cm⁻¹ (aromatic ring). | |

| C-O Stretch | Strong absorption around 1230-1250 cm⁻¹ (aryl ether) and 1030-1050 cm⁻¹ (alkyl ether). | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 181. |

| Key Fragments | Fragments corresponding to loss of NH₂, the propyl chain, or cleavage at the ether linkage. A prominent peak at m/z = 123 (methoxyphenoxy cation) is expected. |

Analytical Workflow for Structural Confirmation

Caption: Workflow for spectroscopic validation of molecular structure.

Applications in Drug Discovery and Development

The primary significance of this compound in advanced research lies in its role as a versatile building block.[3] Its structure is frequently incorporated into larger, more complex molecules designed for biological activity.

-

Scaffold for Heterocyclic Chemistry: It is a key intermediate in the synthesis of 1,4-benzothiazepine derivatives. These seven-membered heterocyclic compounds are of great interest in medicinal chemistry for their diverse biological activities.[3] The synthesis typically involves the cyclization reaction between this amine and a substituted 2-aminothiophenol.[3]

-

Intermediate for Pharmaceutical Ingredients: The molecule serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate for Pemafibrate, a selective PPARα modulator.[7] While some sources incorrectly identify this compound as the drug Venlafaxine, it is more accurately a structural fragment or a potential starting material in the synthesis of related compounds.[7]

-

Modulation of Physicochemical Properties: In drug design, the 4-methoxyphenoxypropyl moiety can be introduced to modulate a lead compound's properties. The ether linkage provides metabolic stability, while the overall group can influence lipophilicity (LogP), polarity, and hydrogen bonding potential, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conclusion

This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal and organic chemistry. Its well-defined molecular structure, characterized by a nucleophilic amine and a stable aromatic ether, provides a reliable and adaptable platform for chemical elaboration. A thorough understanding of its physicochemical properties, synthetic routes, and analytical signatures—as detailed in this guide—is essential for any scientist seeking to leverage its potential in the design and creation of novel, high-value molecules.

References

-

Lookchem. (n.d.). Cas 100841-00-7, this compound. Retrieved from [Link]

-

Xi'an Kono Chem Co., Ltd. (n.d.). 3-(4-Methoxyphenoxy)-1-propanamine CAS NO.: 100841-00-7. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound,CAS No.100841-00-7. Retrieved from [Link]

Sources

- 1. This compound | 100841-00-7 [chemicalbook.com]

- 2. CAS 100841-00-7: this compound [cymitquimica.com]

- 3. This compound | 100841-00-7 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. guiding-bio.com [guiding-bio.com]

- 7. China 3-(4-Methoxyphenoxy)-1-propanamine CAS NO.: 100841-00-7 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 8. This compound CAS#: 100841-00-7 [m.chemicalbook.com]

Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine via Williamson ether synthesis

Technical Guide: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine via Williamson Ether Synthesis

Executive Summary

This technical guide details the synthesis of This compound , a critical ether-linked amine scaffold used extensively as a linker in PROTAC (Proteolysis Targeting Chimera) development and as a pharmacophore in CNS-active agents.

While direct alkylation of 4-methoxyphenol with 3-bromopropan-1-amine is theoretically possible, it is experimentally flawed due to the self-polymerization of the halo-amine. This guide presents the Gabriel-Williamson Hybrid Route , utilizing N-(3-bromopropyl)phthalimide as a masked electrophile. This method ensures high chemoselectivity, crystalline intermediates, and scalable purification.

Retrosynthetic Analysis

To synthesize the target with high purity, we disconnect the ether linkage. The synthetic logic relies on the nucleophilicity of the phenoxide ion and the electrophilicity of a protected primary alkyl halide.

-

Disconnection: O-C(sp3) bond.

-

Nucleophile: 4-Methoxyphenoxide (generated in situ).

-

Electrophile: N-(3-bromopropyl)phthalimide (stable, crystalline, non-volatile).

-

Strategic Advantage: The phthalimide group prevents N-alkylation side reactions and serves as a UV-active handle for TLC monitoring.

Phase I: Williamson Ether Coupling

Objective: Covalent attachment of the propyl-phthalimide linker to the phenolic core via SN2 substitution.

Mechanistic Insight

The reaction proceeds via a classic SN2 mechanism.[1][2][3][4][5]

-

Deprotonation: Potassium carbonate (K₂CO₃) deprotonates 4-methoxyphenol (pKa ~10.2). Although the pKa of HCO₃⁻ (10.3) suggests an equilibrium, the consumption of the phenoxide in the irreversible SN2 step drives the reaction to completion.

-

Substitution: The phenoxide attacks the

orbital of the C-Br bond. -

Solvent Effect: A dipolar aprotic solvent (DMF or Acetonitrile) is strictly required to solvate the cation (K⁺) while leaving the phenoxide anion "naked" and highly reactive.

Experimental Protocol

Reagents:

-

4-Methoxyphenol (1.0 equiv)

-

N-(3-bromopropyl)phthalimide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein)

-

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide salt. Observation: The solution may darken slightly due to phenoxide formation.

-

Electrophile Addition: Add N-(3-bromopropyl)phthalimide and catalytic KI.

-

Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

-

Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting phenol spot should disappear.

-

Quench & Workup:

-

Cool to room temperature.[6]

-

Pour the mixture into ice-cold water (5x reaction volume). The product, N-[3-(4-methoxyphenoxy)propyl]phthalimide, typically precipitates as a white/off-white solid.

-

Filter the solid.[4][7] If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

-

-

Yield Expectation: 85–95% (Solid intermediate).

Phase II: Amine Liberation (Ing-Manske Protocol)

Objective: Removal of the phthaloyl protecting group to reveal the primary amine.

Mechanistic Insight

Hydrazine hydrate acts as a bis-nucleophile, attacking the phthalimide carbonyls. This forms a cyclic hydrazide (phthalhydrazide) byproduct, which is thermodynamically stable and insoluble in ethanol, driving the equilibrium toward the free amine.

Experimental Protocol

Reagents:

-

Phthalimide Intermediate (from Phase I)

-

Hydrazine Hydrate (3.0 – 5.0 equiv)

-

Solvent: Ethanol (EtOH)[8]

Step-by-Step Procedure:

-

Suspension: Suspend the phthalimide intermediate in Ethanol (0.2 M).

-

Reflux: Add hydrazine hydrate dropwise. Heat the mixture to reflux (78°C).

-

Observation: Within 1–2 hours, the clear solution will turn cloudy as white phthalhydrazide solid precipitates.

-

Completion: Continue reflux for 2–4 hours total.

-

Workup (Critical Step):

-

Cool the mixture to 0°C to maximize precipitation of the byproduct.

-

Filtration: Filter off the white solid (phthalhydrazide) and wash with cold ethanol. Discard the solid.

-

Concentration: Rotate the filtrate to remove ethanol.

-

Purification: The residue is the crude amine. Dissolve in DCM, wash with 1M NaOH (to remove any residual phthalhydrazide), dry over Na₂SO₄, and concentrate.

-

-

Final Form: The product is typically a pale yellow oil. It can be converted to the HCl salt for long-term storage by treating with 4M HCl in Dioxane.

Visualization of Pathways

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the electron flow from the base-mediated activation to the final deprotection.

Caption: Mechanistic flow from phenoxide generation to Williamson coupling and final amine liberation.

Diagram 2: Experimental Workflow (Process Map)

This diagram outlines the operational steps for the lab execution.

Caption: Step-by-step operational workflow for the synthesis and purification process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation | Ensure K₂CO₃ is finely ground/anhydrous. Switch to Cs₂CO₃ (higher solubility). |

| O- vs C-Alkylation | Solvent polarity issues | Ensure use of DMF or DMSO. Avoid protic solvents which shield the phenoxide. |

| Sticky Precipitate | Phthalhydrazide removal incomplete | Cool the ethanol mixture to 0°C for >1 hour before filtering. |

| Dark Coloration | Oxidation of phenol | Degas solvents with Nitrogen/Argon before heating. |

Safety & References

Safety Considerations:

-

Alkyl Bromides: Potential alkylating agents; handle in a fume hood.

-

Hydrazine Hydrate: Highly toxic and potentially carcinogenic. Avoid skin contact; use double gloves.

-

Waste: Segregate halogenated waste (Step 1) from basic organic waste (Step 2).

References:

-

Benchchem. "Synthesis of this compound." Accessed October 2023.[1][9][10][11] Link

-

Organic Chemistry Tutor. "Williamson Ether Synthesis Mechanism." Link

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Link

-

National Institutes of Health (PMC). "N-(4-Methoxyphenyl)phthalimide Synthesis." Link

-

LookChem. "Properties and Applications of this compound." Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

- 8. N-(4-Methoxyphenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of 3-(4-Methoxyphenoxy)propan-1-amine

[1][2]

Executive Summary

This compound is a bifunctional building block characterized by a primary amine connected via a propyl linker to a para-methoxyphenyl ether.[1][2] Its utility in synthesizing 1,4-benzothiazepines and adrenergic receptor ligands is well-documented.[1][2] However, its handling is complicated by two competing factors: the basicity of the primary amine (

Physicochemical Profile

Understanding the molecular properties is the first step to mastering solubility and stability.[1][2] The compound exists as a low-melting solid or viscous oil in its free base form, often requiring conversion to a hydrochloride salt for improved handling.[1][2]

Table 1: Core Physicochemical Properties[1][2][3]

| Property | Value | Context |

| CAS Number | 100841-00-7 | Primary identifier.[1][2][3][4] |

| Molecular Formula | MW: 181.23 g/mol .[1][2][4][5] | |

| Physical State | Solid (Low MP) | MP: 36–37°C. Melts easily upon handling.[1][2] |

| Basicity ( | 9.45 ± 0.10 (Predicted) | Strong base; protonated at physiological pH.[1][2] |

| Lipophilicity (LogP) | 2.12 | Moderately lipophilic; permeates cell membranes.[1][2] |

| Density | 1.04 g/cm³ | Slightly denser than water.[1][2] |

| Boiling Point | 304.4°C | High boiling point; non-volatile.[1][2] |

Solubility Dynamics & Dissolution Strategy

The solubility of this compound is strictly pH-dependent.[1][2] The interplay between the hydrophobic phenoxy tail and the hydrophilic amine head dictates the solvent choice.[1][2]

pH-Dependent Solubility Logic

-

pH < 8 (Acidic/Neutral): The amine is protonated (

).[1][2] The salt form is highly soluble in water (>50 mg/mL) and lower alcohols (Methanol, Ethanol).[1][2] -

pH > 10 (Basic): The amine exists as a free base (

).[1][2] Water solubility drops drastically.[1][2] The free base partitions into organic solvents like Dichloromethane (DCM), Ethyl Acetate, or DMSO.[1][2]

Solvent Selection Matrix[1][2]

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |

| Water (Neutral) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Use salt form for aqueous buffers.[1][2] |

| DMSO | High | High | Best for biological stock solutions.[1][2] |

| Ethanol | High | High | Good for intermediate dilutions.[1][2] |

| Dichloromethane | High | Low | Ideal for extraction/purification.[1][2] |

| Diethyl Ether | Moderate | Insoluble | Use to precipitate the salt form.[1][2] |

Protocol: Preparation of a Stable Stock Solution (10 mM)

-

Objective: Create a stable stock for biological assays.

-

Procedure:

-

Weigh 1.81 mg of the free base (or adjusted weight for salt).[1][2]

-

Dissolve in 1 mL of anhydrous DMSO.

-

Vortex for 30 seconds.

-

Critical Step: Purge the headspace with Nitrogen or Argon before sealing.[1][2]

-

Store at -20°C.

-

Validation: Check for precipitation upon thawing; sonicate if necessary.[1][2]

-

Stability & Degradation Pathways[1][2]

The stability of this compound is compromised by two main mechanisms: Oxidative Deamination and Carbamate Formation .[1][2]

Degradation Mechanisms[1][2]

-

Carbamate Formation: Like all primary amines, it reacts rapidly with atmospheric

to form carbamic acid/carbamates, appearing as a white crust on the material.[1][2] -

Oxidation: The electron-rich methoxyphenoxy group makes the benzylic-like positions susceptible to radical oxidation, while the amine can undergo N-oxidation or oxidative deamination under harsh conditions.[1][2]

Visualization of Stability Logic

Figure 1: Stability and degradation logic flow.[1][2] The primary amine is the "Achilles' heel" regarding atmospheric stability, necessitating conversion to a salt form for long-term storage.[1][2]

Experimental Handling & Protocols

Synthesis & Purification Workflow

When synthesizing this intermediate (e.g., via alkylation of 4-methoxyphenol), the workup is critical to isolate a pure product.[1][2]

Step-by-Step Purification Protocol:

-

Reaction Quench: Dilute reaction mixture with water.

-

Acid/Base Extraction (Self-Validating Step):

-

Drying: Dry organic layer over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure. Do not exceed 40°C to prevent thermal degradation.

-

Salt Formation (Recommended): Dissolve oil in minimal Ethanol; add 1.1 eq of HCl in Dioxane. Precipitate with Diethyl Ether. Filter and dry under vacuum.[1][2]

Quality Control (QC) Markers

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CAS 100841-00-7. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines: Challenges and Stability. Retrieved from [Link]

-

Journal of the American Chemical Society. (2002). C-H Bond Dissociation Energies of Alkyl Amines and Radical Stabilization. Retrieved from [Link]

-

LookChem. (2025).[1][2] Applications of this compound in Personal Care and Synthesis. Retrieved from [Link]

Sources

- 1. This compound | 100841-00-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-(4-Methoxy-phenoxy)-propylamine | CAS: 100841-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS 100841-00-7: this compound [cymitquimica.com]

- 5. This compound | 100841-00-7 | Benchchem [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Strategic Selection of Starting Materials for 3-(4-Methoxyphenoxy)propan-1-amine Synthesis

Executive Summary

This technical guide analyzes the critical starting materials required for the synthesis of 3-(4-methoxyphenoxy)propan-1-amine (CAS 100841-00-7).[1] This molecule serves as a vital linker in medicinal chemistry and a functional intermediate in material science.[1] The synthesis hinges on the efficient formation of an aryl-alkyl ether bond while introducing a primary amine.[1]

The selection of starting materials is not merely a logistical choice but a strategic one that dictates impurity profiles, scalability, and safety.[1] This guide evaluates three distinct synthetic pathways: Gabriel Synthesis (High Purity) , Cyanoethylation (Atom Economy) , and Direct Alkylation (Process Intensity) .[1]

Part 1: The Phenolic Core – 4-Methoxyphenol

Regardless of the linker chosen, the nucleophilic core remains constant.[1]

4-Methoxyphenol (MEHQ)[1][2]

-

CAS: 150-76-5[1]

-

Role: Nucleophile (Phenoxide source)[1]

-

Critical Specifications:

-

Purity: >99.0% (HPLC).

-

Inhibitor Content: Commercial MEHQ often contains 10-50 ppm of hydroquinone to prevent oxidation.[1] For high-purity pharmaceutical applications, check if this trace hydroquinone interferes (it can lead to bis-alkylated impurities).[1]

-

Acidity: pKa ≈ 10.[1]2. Requires a base stronger than carbonate for rapid reaction, though K₂CO₃ in DMF/Acetone is standard for O-alkylation.[1]

-

Handling & Pre-treatment: MEHQ is hygroscopic and sensitive to oxidation.[1] Store under nitrogen. If the material appears pink or brown, it has oxidized; recrystallization from water or toluene is recommended before use to ensure accurate stoichiometry.[1]

Part 2: The Propyl-Amine Linker Options

The strategic divergence occurs in selecting the electrophile that introduces the propyl-amine chain.[1]

Comparative Analysis of Electrophiles

| Feature | Option A: N-(3-Bromopropyl)phthalimide | Option B: Acrylonitrile / 3-Bromopropanenitrile | Option C: 3-Chloropropylamine HCl |

| Route Type | Gabriel Synthesis | Cyanoethylation / Nitrile Reduction | Direct Williamson Ether |

| State | Solid (Crystalline) | Liquid (Volatile) | Solid (Hygroscopic Salt) |

| Atom Economy | Low (Phthalhydrazide waste) | High (Michael Addition) | High |

| Toxicity | Irritant | High (Carcinogen/Cyanide risk) | Corrosive / Vesicant |

| Reaction Control | Excellent (No polyalkylation) | Good (Requires reduction step) | Difficult (Self-polymerization risk) |

| Primary Use Case | Medicinal Chemistry / Lab Scale | Industrial / Bulk Manufacturing | Rapid Screening / Low Cost |

Option A: The "High-Fidelity" Route (Gabriel Reagent)

Starting Material: N-(3-Bromopropyl)phthalimide (CAS 5460-29-7)[1]

This is the gold standard for laboratory-scale synthesis. The phthalimide group acts as a perfect protecting group, rendering the nitrogen non-nucleophilic during the O-alkylation step.[1]

-

Mechanism: SN2 displacement of Bromide by 4-Methoxyphenoxide.[1]

-

Why Choose This: It eliminates the risk of N-alkylation (where the product amine reacts with the starting halide) and prevents polymerization.[1]

-

Downstream Processing: Requires a deprotection step (Hydrazinolysis) to release the primary amine.[1]

Option B: The "Industrial Efficiency" Route (Nitrile Precursor)

Starting Material: Acrylonitrile (CAS 107-13-1) or 3-Bromopropanenitrile (CAS 2477-98-7)[1]

For large-scale production, the "Cyanoethylation" of phenols is superior.[1] 4-Methoxyphenol undergoes a Michael addition with acrylonitrile (catalyzed by Triton B or NaOH) to form 3-(4-methoxyphenoxy)propanenitrile .[1]

-

Mechanism: Michael Addition (Acrylonitrile) or SN2 (Bromopropanenitrile).[1]

-

Why Choose This: Acrylonitrile is inexpensive and the reaction is highly atom-efficient.[1]

-

Downstream Processing: Requires reduction of the nitrile to the amine using LiAlH₄, Borane-THF, or Catalytic Hydrogenation (Raney Ni/H₂).[1]

Option C: The "Direct" Route (Protected Salt)

Starting Material: 3-Chloropropylamine Hydrochloride (CAS 6276-54-6)[1]

This route attempts to install the amine directly.[1] To prevent the amine from acting as a nucleophile (which would cause polymerization), it is kept protonated (as HCl salt) or the reaction relies on the phenoxide being a vastly superior nucleophile than the neutral amine under specific pH conditions.[1]

-

Mechanism: Williamson Ether Synthesis.[1]

-

Why Choose This: Single-step potential.[1]

-

Risk: If the base equivalents are not strictly controlled, the free amine generated will compete with the phenol, leading to complex mixtures of secondary and tertiary amines.[1]

Part 3: Detailed Protocols

Protocol 1: Synthesis via Phthalimide (Robust)

Target: High purity (>98%), no secondary amine contaminants.[1]

-

O-Alkylation:

-

Dissolve 4-Methoxyphenol (1.0 eq) in DMF or Acetone.[1]

-

Add K₂CO₃ (1.5 eq) and stir for 30 min to generate phenoxide.

-

Add N-(3-Bromopropyl)phthalimide (1.1 eq).[1]

-

Heat to 60-80°C for 4-8 hours. Monitor by TLC/LCMS.[1]

-

Workup: Pour into water, filter the solid precipitate (intermediate phthalimide).[1][2]

-

-

Deprotection (Hydrazinolysis):

Protocol 2: Synthesis via Nitrile (Economical)

Target: Scale-up, cost efficiency.[1]

-

Cyanoethylation:

-

Mix 4-Methoxyphenol (1.0 eq) with Acrylonitrile (excess, acts as solvent/reagent) or in t-BuOH.[1]

-

Add catalytic Triton B (Benzyltrimethylammonium hydroxide) or NaOH (5-10 mol%).[1]

-

Reflux (approx 70-80°C) for 6-12 hours.[1]

-

Workup: Evaporate excess acrylonitrile.[1] Wash residue with dilute NaOH to remove unreacted phenol.[1]

-

-

Reduction:

Part 4: Visualization & Logic

Retrosynthetic Analysis Map

This diagram illustrates the logical disconnections available to the chemist.[1]

Caption: Retrosynthetic map showing the three primary pathways to the target amine, highlighting the divergence in electrophile selection.[1]

Decision Workflow for Material Selection

Caption: Decision matrix for selecting the optimal starting material based on project constraints (Purity vs. Cost).

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 608815, 3-Bromo-4-methoxyphenol. Retrieved from [Link][1]

-

Organic Syntheses. (2002).[1] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1] Org. Synth. 2002, 79, 186.[1] Retrieved from [Link][1]

-

Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.).[1] Nitrile to Amine - Common Conditions. Retrieved from [Link][1]

-

PrepChem. (n.d.).[1][3] Synthesis of N-(3-bromopropyl)-phthalimide. Retrieved from [Link]

Sources

3-(4-Methoxyphenoxy)propan-1-amine structural analogs and derivatives

This guide provides an in-depth technical analysis of the 3-(4-methoxyphenoxy)propan-1-amine scaffold, focusing on its structural utility, synthetic pathways, and pharmacological applications in drug discovery.

Structural Activity Relationships, Synthetic Pathways, and Pharmacological Applications

Executive Summary & Chemical Identity

This compound (CAS: 100841-00-7) is a versatile "privileged structure" in medicinal chemistry. It belongs to the class of aryloxyalkylamines , a structural motif distinct from the aryloxypropanolamines (beta-blockers) due to the absence of the beta-hydroxyl group. This structural subtle difference drastically shifts the pharmacological profile from adrenergic receptors to Sigma-1 (

This scaffold serves two primary roles in drug development:

-

Pharmacophore: A direct ligand for GPCRs and ion channels when appropriately substituted.

-

Linker/Tether: A flexible spacer connecting an aromatic head group to a basic amine tail, critical for spanning the orthosteric and allosteric binding sites in monoamine transporters.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| LogP (Predicted) | ~1.4 (Moderate Lipophilicity) |

| pKa (Amine) | ~9.5 (Predominantly protonated at physiological pH) |

| H-Bond Donors/Acceptors | 1 / 3 |

Structural Activity Relationship (SAR) Analysis

The pharmacological activity of this scaffold is governed by the "Head-Linker-Tail" model. Modifications to these regions tune selectivity between Sigma-1, 5-HT, and Dopamine receptors.

The Aromatic Head (4-Methoxyphenoxy)

-

Electronic Effect: The para-methoxy group is an electron-donating group (EDG), increasing the electron density of the phenyl ring. This enhances

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -

Metabolic Liability: The methoxy group is a primary site for Phase I metabolism via CYP2D6 (O-demethylation), yielding the phenol metabolite.

-

Design Strategy: To improve metabolic stability, the methoxy group is often replaced with bioisosteres like

or

-

The Linker (Propyl Chain)

The 3-carbon (propyl) chain is often the "Goldilocks" length for CNS targets.

-

Ethyl (n=2): often favors Dopamine (D2) and Adrenergic activity.

-

Propyl (n=3): Optimizes binding for Serotonin (5-HT) and Sigma-1 receptors. The flexibility allows the molecule to adopt a folded conformation required for the Sigma-1 binding pocket.

-

Butyl (n=4): Increases lipophilicity but often introduces entropic penalties, reducing affinity unless the target has a deep hydrophobic channel.

The Amine Tail

The primary amine is rarely the final drug; it is a handle for derivatization.

-

Primary (

): Low affinity for most GPCRs; high polarity limits BBB penetration. -

Secondary/Tertiary (

): Substitution with bulky hydrophobic groups (e.g., Benzyl, 4-phenylbutyl) is critical for high-affinity Sigma-1 binding. The nitrogen atom forms a crucial salt bridge with an Aspartate residue (e.g., Asp126 in Sigma-1).

Visualization: SAR & Signaling Pathways

The following diagram illustrates the structural decision tree and the biological pathways influenced by this scaffold.

Figure 1: Structural Activity Relationship (SAR) map linking structural modifications of the aryloxypropylamine scaffold to specific pharmacological targets and therapeutic outcomes.

Synthetic Methodologies

Two primary routes are employed.[1] Route A is preferred for industrial scale-up due to atom economy and ease of purification. Route B is preferred in research settings for convergent synthesis of complex analogs.

Route A: The Acrylonitrile "Michael Addition" (Industrial Preferred)

This route avoids the use of di-haloalkanes (which can lead to dimerization) and utilizes cheap starting materials.

-

Step 1: Cyanoethylation: 4-Methoxyphenol reacts with acrylonitrile (Michael acceptor) in the presence of a base (Triton B or

). -

Step 2: Nitrile Reduction: The resulting nitrile is reduced to the primary amine using Hydrogenation or Lithium Aluminum Hydride (

).[2][3]

Route B: Williamson Ether Synthesis

-

Step 1: Alkylation: 4-Methoxyphenol + 1,3-dibromopropane

1-(3-bromopropoxy)-4-methoxybenzene. -

Step 2: Amination: Displacement of the bromide with Sodium Azide (

) followed by Staudinger reduction, or direct Gabriel Synthesis.

Experimental Protocols

Protocol 1: Synthesis via Acrylonitrile (Route A)

This protocol yields high-purity primary amine suitable for further derivatization.

Reagents:

-

4-Methoxyphenol (1.0 eq)[4]

-

Acrylonitrile (3.0 eq)[4]

-

Potassium Carbonate (

) (anhydrous, 1.0 eq) -

Acetone or Acetonitrile (Solvent)

- (2.0 eq) or Raney Nickel/H2

Step-by-Step Methodology:

-

Cyanoethylation:

-

Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in Acetone (150 mL).

-

Add anhydrous

(13.8 g, 100 mmol). -

Add Acrylonitrile (15.9 g, 300 mmol) dropwise over 30 minutes at room temperature.

-

Reflux the mixture for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of phenol.

-

Workup: Filter off the solid salts. Concentrate the filtrate in vacuo. Redissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over

. -

Yield: Expect ~90% of 3-(4-methoxyphenoxy)propanenitrile as a white/off-white solid.

-

-

Reduction (LiAlH4 Method):

-

Safety Note:

is pyrophoric. Conduct under inert atmosphere ( -

Suspend

(3.8 g, 100 mmol) in dry THF (100 mL) at 0°C. -

Dissolve the nitrile intermediate (8.85 g, 50 mmol) in dry THF (50 mL) and add dropwise to the hydride suspension.

-

Allow to warm to room temperature and stir for 4 hours (or reflux for 1 hour if reaction is sluggish).

-

Quench (Fieser Method): Cool to 0°C. Carefully add: 3.8 mL water, 3.8 mL 15% NaOH, 11.4 mL water.

-

Stir until a granular white precipitate forms. Filter through Celite.

-

Concentrate filtrate to obtain the crude amine.

-

Purification: The amine can be purified by converting to the HCl salt (add HCl in ether) or by column chromatography (DCM:MeOH:NH4OH 90:9:1).

-

Protocol 2: Derivatization to Sigma-1 Ligand (Reductive Amination)

To synthesize N-benzyl derivatives for high affinity.

-

Dissolve this compound (1.0 eq) and Benzaldehyde (1.0 eq) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (

) (1.5 eq). -

Stir at room temperature for 4–16 hours.

-

Quench with saturated

. Extract with DCM.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the production of the scaffold via the Acrylonitrile route (Route A).[4]

Pharmacological Relevance & Case Studies[3][4][8]

Sigma-1 Receptor Ligands

The 3-(4-methoxyphenoxy)propylamine motif is a core fragment in high-affinity Sigma-1 ligands.

-

Mechanism: The basic amine protonates at physiological pH and forms an ionic bond with Asp126 in the Sigma-1 receptor binding pocket. The 4-methoxyphenyl group occupies the primary hydrophobic pocket.

-

Case Study: Analogs where the primary amine is substituted with a 4-phenylbutyl group (resembling the structure of 4-PPBP) show nanomolar affinity (

).

Serotonin Modulation

While not a drug itself, this scaffold mimics the "aryloxy-alkyl-amine" pharmacophore found in:

-

Fluoxetine/Nisoxetine Analogs: Although these drugs typically feature a 3-phenyl-3-aryloxypropylamine structure (branched), the linear 3-(4-methoxyphenoxy)propylamine derivatives are often investigated as simplified probes for the serotonin transporter (SERT).

-

Selectivity: The para-methoxy substituent generally improves selectivity for 5-HT over Norepinephrine (NE) transporters compared to unsubstituted phenyl rings.

References

-

ChemicalBook. (2025). This compound Chemical Properties and Synthesis.Link

-

National Institutes of Health (PubChem). (2025). This compound Compound Summary.Link

-

MDPI. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. (Discusses the pharmacophore requirements including the amine tail). Link

-

Organic Syntheses. (2025). General procedures for Nitrile Reduction to Amines.[5][2][3][6][7]Link

-

Journal of Medicinal Chemistry. (2008). SAR-oriented discovery of PPAR agonists with aryloxyalkyl tails. (Demonstrates the utility of the scaffold in diverse targets). Link

Sources

- 1. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 3-(4-methoxyphenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Methodological & Application

Experimental protocol for N-alkylation of 3-(4-Methoxyphenoxy)propan-1-amine

Executive Summary

3-(4-Methoxyphenoxy)propan-1-amine (MPPA) is a critical pharmacophore linker used extensively in the synthesis of GPCR ligands (e.g., D2/5-HT receptor antagonists) and kinase inhibitors. Its structural utility lies in the flexible propyl chain and the electron-rich phenoxy moiety, which often engages in pi-stacking interactions within binding pockets.

However, the primary amine functionality presents a classic synthetic challenge: selectivity . Standard alkylation with alkyl halides frequently results in a statistical mixture of mono-alkylated product, bis-alkylated impurity, and quaternary ammonium salts.

This Application Note defines two optimized protocols to address this challenge:

-

Protocol A (Reductive Amination): The "Gold Standard" for mono-alkylation, utilizing Sodium Triacetoxyborohydride (STAB).

-

Protocol B (Nucleophilic Substitution): A stoichiometry-controlled method for use when aldehyde precursors are unavailable.

Chemical Profile & Strategic Considerations

| Property | Data | Implication for Protocol |

| Substrate | This compound | Nucleophile (Primary Amine) |

| CAS | 59607-53-1 | |

| MW | 181.23 g/mol | Calculate stoichiometry precisely. |

| pKa (est) | ~10.0 (Amine) | Requires basic workup to extract free base. |

| Stability | Ether linkage (stable); Phenyl ring (electron-rich) | Avoid strong Lewis acids (e.g., BBr3) that cleave ethers. |

The Selectivity Problem:

In a standard SN2 reaction (

The Solution:

-

Pathway A (Reductive Amination): Forms an imine intermediate which is then reduced. Since imines cannot form from secondary amines, this method effectively halts at mono-alkylation.

-

Pathway B (Direct Alkylation): Requires high dilution and excess amine to statistically favor the mono-product.

Experimental Workflows (Visualized)

The following decision tree outlines the logic for selecting the appropriate protocol based on available reagents and target stability.

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (The "Abdel-Magid" Method)

Applicability: Preferred method for >95% mono-alkylation selectivity. Mechanism: Formation of an iminium ion followed by rapid hydride transfer.

Reagents & Materials

-

Amine: this compound (1.0 equiv)

-

Carbonyl: Target Aldehyde or Ketone (1.0 - 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

-

Additive: Acetic Acid (AcOH) (1.0 equiv) — Optional, accelerates imine formation for sterically hindered ketones.

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve MPPA (1.0 equiv) in DCE (concentration ~0.1 M).

-

Imine Formation: Add the Aldehyde/Ketone (1.05 equiv).

-

Checkpoint: If using a ketone, add AcOH (1.0 equiv) now. If using a reactive aldehyde, acid is usually unnecessary.

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur. The reaction mixture usually remains a suspension.

-

-

Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

-

Success Marker: Disappearance of the aldehyde peak and appearance of the secondary amine mass (M+H).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize acidic byproducts.

-

Extraction: Extract the aqueous layer 3x with DCM. Combine organic layers.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).

Why this works: STAB is a mild reducing agent that reduces imines much faster than aldehydes, preventing the reduction of the starting material before it reacts.

Protocol B: Direct Nucleophilic Substitution (SN2)

Applicability: When the alkyl group is only available as a halide (Cl, Br, I) or sulfonate (OTs, OMs). Risk: High risk of bis-alkylation.

Reagents & Materials

-

Amine: MPPA (1.5 - 2.0 equiv) — Excess is critical.

-

Electrophile: Alkyl Halide (1.0 equiv)

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure

-

Preparation: Dissolve MPPA (2.0 equiv) and Base in MeCN.

-

Why Excess Amine? By having the amine in excess, the alkyl halide is statistically more likely to encounter a primary amine (starting material) than a secondary amine (product), reducing bis-alkylation.

-

-

Addition: Dissolve the Alkyl Halide (1.0 equiv) in a small volume of MeCN. Add this solution dropwise to the amine mixture over 30–60 minutes.

-

Tip: Use a syringe pump for best results.

-

-

Heating: Heat to 60–80°C (depending on halide reactivity).

-

Alkyl Iodides: RT to 40°C.

-

Alkyl Bromides: 50–60°C.

-

Alkyl Chlorides: Often require NaI (Finkelstein catalyst) and higher heat (80°C).

-

-

Workup: Cool to RT. Filter off solid inorganic salts. Concentrate the filtrate.

-

Purification: This method requires chromatography to separate the excess starting amine from the product.

-

Recovery: The excess MPPA can often be recovered during chromatography (it will elute after the secondary amine in most normal-phase systems).

-

Analytical Validation

| Analysis | Expected Feature | Notes |

| 1H NMR | Triplet at ~2.8 ppm | Represents the |

| 1H NMR | Singlet at ~3.7 ppm | The methoxy ( |

| LC-MS | M+1 Peak | Verify mass corresponds to Mono-alkylated product. Check for M + Alkyl (Bis-alkylation impurity). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on phenoxy-linkers in drug design).

Technical Guide: Leveraging 3-(4-Methoxyphenoxy)propan-1-amine in High-Throughput Solid-Phase Synthesis

[1]

Introduction: The "Carvedilol Tail" in Combinatorial Chemistry

3-(4-Methoxyphenoxy)propan-1-amine (CAS 41044-12-6 or 100841-00-7) is a primary amine featuring an electron-rich phenoxy ether tail.[1] While widely recognized as the key intermediate in the synthesis of the blockbuster

In the context of drug discovery, this molecule serves as a "privileged fragment," conferring specific lipophilic and electronic properties (hydrogen bond acceptance via the ether, metabolic stability) to GPCR-targeted ligands.[1]

Key Chemical Profile

| Property | Specification | Relevance to SPS |

| Structure | Primary amine allows clean nucleophilic attacks; ether tail provides solubility.[1] | |

| Nucleophilicity | High (Primary Alkyl Amine) | Ideal for |

| Solubility | Soluble in DCM, DMF, NMP, EtOH | Compatible with standard resin-swelling solvents.[1] |

| Stability | Acid-stable (TFA compatible) | Survives standard Fmoc/tBu cleavage cocktails (95% TFA).[1] |

Core Application: Solid-Phase Synthesis of -Amino Alcohols[1]

The primary application of this amine in SPS is the nucleophilic ring-opening of immobilized epoxides .[1] Unlike solution-phase synthesis, where bis-alkylation (formation of a tertiary amine impurity) is a persistent challenge requiring careful stoichiometry control, SPS utilizes the "Site Isolation" effect.[1]

The SPS Advantage: When the epoxide is immobilized on the resin, the growing chain cannot react with a neighboring site due to the rigid polymer matrix.[1] By using this compound in excess, the reaction is driven to completion, yielding exclusively the secondary amine (mono-alkylated product).[1]

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical "Site Isolation" advantage.

Figure 1: Workflow for the synthesis of Carvedilol analogs via immobilized epoxide opening.

Detailed Experimental Protocols

Protocol A: Epoxide Ring Opening (The Carvedilol Route)

This protocol assumes an epoxide-functionalized resin (e.g., derived from immobilization of a phenol on Wang resin followed by reaction with epichlorohydrin, or direct use of an epoxy-activated resin).[1]

Reagents:

-

Resin: Epoxide-loaded Wang or Rink Amide resin (0.5 – 0.8 mmol/g).[1]

-

Solvent: 2-Propanol (IPA) or NMP (N-Methyl-2-pyrrolidone).[1]

-

Catalyst (Optional): Lithium Perchlorate (

) or Zinc Perchlorate (

Step-by-Step Methodology:

-

Resin Swelling:

-

Place 100 mg of epoxide-resin in a reaction vessel.

-

Swell in DMF (3 x 5 min) followed by the reaction solvent (e.g., IPA) (3 x 5 min).

-

Expert Tip: Proper swelling is crucial.[1] If using IPA (a poor swelling solvent for polystyrene), consider a 1:1 mixture of Toluene:IPA or pure NMP to ensure access to internal sites.[1]

-

-

Reagent Preparation:

-

Reaction:

-

Washing:

-

Drain the solution.[1]

-

Wash resin extensively to remove excess amine: DMF (x3), DCM (x3), MeOH (x3), DCM (x3).

-

-

Validation (Chloranil Test):

-

Perform a Chloranil test on a few resin beads.[1]

-

Positive Result: Beads turn green/blue (indicates secondary amine formation).

-

Negative Result: Beads remain colorless (indicates failed reaction).

-

Protocol B: Reductive Amination (Aldehyde Resin)

Used when generating libraries via a Formyl-linker (e.g., FPBA resin or backbone amide linker precursors).

-

Imine Formation:

-

Reduction:

-

Drain solvent (do not wash).

-

Add suspension of

(10 equiv) in DCM/DMF (dry). -

Shake overnight at RT.

-

-

Work-up:

-

Wash with DMF, MeOH, DCM, then 10% DIPEA/DCM (to neutralize any boron complexes), then DCM.[1]

-

Quality Control & Troubleshooting

The following decision tree assists in troubleshooting low yields or incomplete conversions.

Figure 2: Troubleshooting logic for secondary amine formation on resin.

Analytical Data Summary (Expected)

Upon cleavage from the resin (typically using 95% TFA/2.5% TIS/2.5%

| Parameter | Expected Observation | Notes |

| Mass Shift | M+1 = Expected Mass | 3-(4-Methoxyphenoxy)propyl group adds +165 Da (approx) to the core.[1] |

| Purity (UV) | > 90% | High purity due to excess reagent washing. |

| Impurity B | Absent | The "bis-impurity" common in solution phase is structurally impossible in SPS.[1] |

References

-

Solid-Phase Synthesis of Carvedilol

-

Catalysis in Epoxide Opening

-

Title: Zinc(II) perchlorate hexahydrate is a highly efficient catalyst for the opening of epoxides by amines.[1][4]

-

Source: Shivani et al., J. Org.[1][4] Chem., 2007, 72, 3713-3722.[1][4]

-

Relevance: Provides the mechanistic basis for using Lewis acids (

, -

URL:

-

-

Chemical Properties & Safety

-

General Review of Beta-Blocker Synthesis

- Title: Bio Active Carvedilol Deriv

-

Source: Jetir.org.[1]

- Relevance: Reviews the impurity profiles (bis-alkylation) that SPS protocols specifically aim to circumvent.

-

URL:

Sources

- 1. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]

- 2. Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery [whsysbio.net]

- 3. tsijournals.com [tsijournals.com]

- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

Application Notes and Protocols for the Polymerization of 3-(4-Methoxyphenoxy)propan-1-amine

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Monomer

3-(4-Methoxyphenoxy)propan-1-amine is a unique bifunctional monomer poised for significant contributions in the synthesis of advanced polymers.[1][2] Its structure, featuring a primary amine and a methoxy-functionalized aromatic ether, offers a compelling combination of reactivity and desirable physicochemical properties. The primary amine group serves as a reactive handle for step-growth polymerization, enabling the formation of polyamides and polyimides.[1] The flexible propanoxy linker and the methoxyphenoxy group can impart solubility, processability, and potentially interesting thermal and mechanical properties to the resulting polymers.

These characteristics make polymers derived from this compound attractive candidates for a range of applications, from high-performance engineering plastics to advanced materials in the biomedical field, such as drug delivery systems.[3][4] The ether linkages can enhance chain flexibility, while the aromatic and amine functionalities provide sites for further chemical modification. This guide provides detailed protocols for the synthesis of polyamides and polyimides using this versatile monomer, along with methodologies for their characterization.

I. Synthesis of Polyamides via Low-Temperature Solution Polycondensation

The reaction of a diamine with a diacyl chloride is a robust method for synthesizing polyamides. This low-temperature solution polycondensation is a type of step-growth polymerization that proceeds rapidly and is well-suited for creating high molecular weight polymers.[5]

Scientific Rationale

This method leverages the high reactivity of acyl chlorides towards primary amines. The reaction is typically carried out in a polar aprotic solvent that can dissolve the monomers and the resulting polymer. An acid scavenger, such as a tertiary amine or an excess of the diamine monomer, is often included to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine monomer and halt the polymerization.

Experimental Workflow: Polyamide Synthesis

Caption: Workflow for Polyamide Synthesis.

Detailed Protocol: Polyamide Synthesis

Materials:

-

This compound

-

Terephthaloyl chloride (or other diacyl chloride)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine (TEA)

-

Methanol

-

Argon or Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Argon/Nitrogen inlet

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Monomer Preparation: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve a specific molar quantity of this compound and an equimolar amount of triethylamine in anhydrous NMP.

-

Reaction Setup: Cool the solution to 0°C using an ice bath.

-

Initiation of Polymerization: Separately, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP. Slowly add this solution to the stirred amine solution via a dropping funnel over 30-60 minutes.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymer forms.

-

Polymer Isolation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

-

Purification: Collect the fibrous polymer precipitate by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

| Parameter | Recommended Value | Rationale |

| Monomer Ratio | 1:1 (Diamine:Diacyl Chloride) | Ensures high molecular weight by maintaining stoichiometry. |

| Solvent | Anhydrous NMP or DMAc | Aprotic polar solvents that dissolve monomers and the polymer. |

| Temperature | 0°C initially, then room temp. | Controls the initial reaction rate and prevents side reactions. |

| Reaction Time | 12-24 hours | Allows for the growth of high molecular weight polymer chains. |

| Precipitation Solvent | Methanol or Ethanol | Non-solvents for the polymer that effectively induce precipitation. |

II. Synthesis of Polyimides via a Two-Step Polycondensation

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[6] The first step involves the formation of a soluble poly(amic acid) intermediate at low temperatures. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either thermally or chemically.

Scientific Rationale

The reaction between a diamine and a dianhydride at low temperatures forms a poly(amic acid) through the opening of the anhydride ring by the nucleophilic amine. This intermediate is typically soluble in the reaction solvent, allowing for the formation of a high molecular weight precursor. The subsequent imidization involves the elimination of water to form the stable five-membered imide ring. Thermal imidization requires high temperatures, while chemical imidization can be performed at lower temperatures using a dehydrating agent and a catalyst.

Experimental Workflow: Polyimide Synthesis